molecular formula C12H13NO3S B2928155 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 926258-45-9

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2928155
CAS No.: 926258-45-9
M. Wt: 251.3
InChI Key: RLSAQFXXGJFZFB-UHFFFAOYSA-N
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Description

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS 926258-45-9) is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and antimicrobial research . This compound, with the molecular formula C12H13NO3S and a molecular weight of 251.30 g/mol, features a cyclopropylamide group linked via a thioether bridge to the benzoic acid core . The benzoic acid scaffold is a well-established pharmacophore known for its antimicrobial properties, acting as an uncoupler of cellular pH gradients in microbial cells . Its efficacy is highly dependent on its protonation state, with the neutral acid form demonstrating a superior ability to penetrate bacterial membranes compared to its anionic counterpart, a crucial mechanism for its biological activity . Researchers are particularly interested in this compound and its structural analogs for the development of novel anti-tubercular agents . Esters of benzoic acid derivatives have shown enhanced activity against Mycobacterium tuberculosis compared to the parent acids, functioning as prodrugs that facilitate better penetration through the mycobacterial cell wall and are subsequently activated by bacterial esterases . The specific structural features of this compound, including the cyclopropyl moiety and the thioether linkage, make it a valuable intermediate for further chemical derivatization and a candidate for probing biochemical pathways in infectious disease research. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSAQFXXGJFZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Gaps : The provided evidence lacks direct data on 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, including synthesis routes, stability, or biological activity.
  • Structural Insights : The cyclopropylamide group may enhance metabolic stability compared to bulkier substituents (e.g., dioxoisoindolylpropyl), while the sulfanyl linker could improve solubility relative to purely hydrocarbon analogs.

5. The compound’s unique features warrant targeted research to elucidate its properties and applications.

Biological Activity

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS Number: 926258-45-9) is a compound characterized by a benzoic acid moiety, a cyclopropylcarbamoyl group, and a sulfanyl group. Its unique structure suggests potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical properties, potential mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃N₁O₃S. The presence of the cyclopropyl ring contributes to the compound's reactivity and potential interactions with biological targets. The functional groups present in the structure allow for various chemical reactions, including nucleophilic substitutions and acid-base reactions.

Potential Biological Activities

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential activities:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects. The cyclopropyl group may enhance interactions with proteins involved in inflammatory pathways.
  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
  • Therapeutic Applications : There is ongoing exploration into its therapeutic properties, including anti-inflammatory and possibly anticancer activities.

While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that the compound may interact with molecular targets involved in inflammatory responses. This interaction could involve binding to enzymes or receptors linked to inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acidPhenyl group instead of cyclopropylPotentially different biological activity profile
2-(Methylthio)benzoic acidThioether instead of sulfanylSimpler structure; less sterically hindered
Cyclopropylcarboxylic acidCyclopropyl group but lacks carbamoyl functionalityDifferent reactivity due to lack of amide linkage

This table highlights how specific functional groups influence the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Synthesize the benzoic acid core via Friedel-Crafts acylation using maleic anhydride and aryl precursors, optimizing temperature (80–120°C) and catalyst (e.g., AlCl₃) for regioselectivity .
  • Step 2 : Introduce the sulfanyl group through Michael-type addition of thioglycolic acid to α,β-unsaturated ketones. Control pH (6–8) and solvent polarity (e.g., THF/water mixtures) to favor nucleophilic attack .
  • Step 3 : Attach the cyclopropylcarbamoyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzoic acid backbone, sulfanyl linkage, and cyclopropylcarbamoyl group. Deuterated DMSO is ideal for solubility .
  • Mass Spectrometry (HRMS) : Employ ESI-HRMS to verify molecular weight and fragmentation patterns, ensuring purity >95% .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .

Advanced Research Questions

Q. How can enantiomeric separation challenges be addressed for this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolutions to selectively hydrolyze one enantiomer .

Q. What computational strategies predict biological activity against enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer :

  • Systematic Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in assay conditions .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., identical cell lines, buffer pH, and incubation times) .

Q. What methodologies evaluate environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Compare half-lives under acidic vs. alkaline conditions .
  • Photolysis Experiments : Expose to UV light (254 nm) in aqueous solutions, quantifying byproducts with GC-MS .

Methodological Tables

Table 1 : Key Synthetic Steps and Optimization Parameters

StepMethodKey ParametersReference
Benzoic Acid CoreFriedel-Crafts AcylationTemp: 100°C, Catalyst: AlCl₃ (1.2 eq)
Sulfanyl IntroductionMichael AdditionpH 7.0, Solvent: THF/H₂O (3:1)
Cyclopropyl AttachmentEDC/HOBt CouplingReaction Time: 12 h, Temp: 0–4°C

Table 2 : Recommended Analytical Techniques

TechniqueApplicationConditions
1^1H NMRConfirm cyclopropylcarbamoyl groupDMSO-d₆, 400 MHz, δ 1.0–1.5 (m)
HRMSVerify molecular ion [M+H]⁺ESI Positive Mode, Resolution: 1 ppm
Chiral HPLCEnantiomer separationHexane/IPA (85:15), 0.8 mL/min

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